N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by a piperidine ring substituted with a tert-butyl group and a urea derivative linked to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of 3,4-dimethylphenyl isocyanate with an appropriate amine to form the urea derivative.
Piperidine Ring Functionalization: The piperidine ring is functionalized by introducing a tert-butyl group at the nitrogen atom.
Coupling Reaction: The final step involves coupling the urea derivative with the functionalized piperidine ring under suitable conditions, often using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the urea moiety or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting on specific receptors or enzymes.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes.
Industrial Applications: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The urea moiety may form hydrogen bonds with active sites, while the piperidine ring could interact with hydrophobic pockets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide: can be compared with other piperidine-based urea derivatives.
This compound: is unique due to its specific substitution pattern and the presence of the dimethylphenyl group, which may confer distinct biological properties.
Uniqueness
The uniqueness of this compound lies in its structural features, which can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
Biological Activity
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a tert-butyl group, and a urea moiety attached to a dimethylphenyl group. Its molecular formula is C20H32N4O2 with a molecular weight of 360.5 g/mol . The presence of the tert-butyl group contributes to the steric and electronic properties that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H32N4O2 |
Molecular Weight | 360.5 g/mol |
CAS Number | 1235266-65-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The urea moiety allows for hydrogen bonding with protein targets, potentially inhibiting their activity. The piperidine ring enhances the compound's binding affinity due to its conformational flexibility .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. For instance, studies have shown that similar piperidine derivatives can modulate the activity of kinases and phosphatases, which are crucial in cancer biology and inflammatory processes .
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties against Gram-positive bacteria. Compounds with similar structural motifs have demonstrated efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests that this compound could be evaluated further for its antibacterial potential.
Case Studies
- In Vitro Studies : In vitro pharmacological screenings have highlighted the compound's ability to inhibit specific cellular pathways linked to inflammation and cancer progression. For example, derivatives have been shown to inhibit IL-1β release in macrophages, suggesting anti-inflammatory properties .
- Structure-Activity Relationship (SAR) : A comparative analysis of structurally related compounds has revealed that modifications in the side chains significantly affect biological activity. The presence of the tert-butyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound is synthesized through multi-step reactions involving the coupling of tert-butyl piperidine derivatives with appropriate urea precursors under controlled conditions .
- Biological Evaluation : Initial screenings have indicated moderate activity against selected enzyme targets, warranting further investigation into its pharmacokinetics and therapeutic index.
Properties
IUPAC Name |
N-tert-butyl-4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-14-6-7-17(12-15(14)2)22-18(25)21-13-16-8-10-24(11-9-16)19(26)23-20(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3,(H,23,26)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLIYUWFTVRFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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